(S)-2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid (S)-2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 158648-33-0
VCID: VC11714213
InChI: InChI=1S/C11H13NO4/c12-8(11(13)14)5-7-1-2-9-10(6-7)16-4-3-15-9/h1-2,6,8H,3-5,12H2,(H,13,14)/t8-/m0/s1
SMILES: C1COC2=C(O1)C=CC(=C2)CC(C(=O)O)N
Molecular Formula: C11H13NO4
Molecular Weight: 223.22 g/mol

(S)-2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid

CAS No.: 158648-33-0

Cat. No.: VC11714213

Molecular Formula: C11H13NO4

Molecular Weight: 223.22 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid - 158648-33-0

Specification

CAS No. 158648-33-0
Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
IUPAC Name (2S)-2-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid
Standard InChI InChI=1S/C11H13NO4/c12-8(11(13)14)5-7-1-2-9-10(6-7)16-4-3-15-9/h1-2,6,8H,3-5,12H2,(H,13,14)/t8-/m0/s1
Standard InChI Key HPGGFMVTHJHFTK-QMMMGPOBSA-N
Isomeric SMILES C1COC2=C(O1)C=CC(=C2)C[C@@H](C(=O)O)N
SMILES C1COC2=C(O1)C=CC(=C2)CC(C(=O)O)N
Canonical SMILES C1COC2=C(O1)C=CC(=C2)CC(C(=O)O)N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, (2S)-2-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid, reflects its two key structural components:

  • A benzodioxin ring (2,3-dihydrobenzo[b][1, dioxin), which consists of a benzene fused to a 1,4-dioxane ring.

  • An L-alanine backbone (-CH(NH2)COOH\text{-CH}(\text{NH}_2)\text{COOH}) attached at the 6-position of the benzodioxin system.

The stereochemistry at the α-carbon is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number158648-33-0
Molecular FormulaC11H13NO4\text{C}_{11}\text{H}_{13}\text{NO}_4
Molecular Weight223.22 g/mol
IUPAC Name(2S)-2-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid
SMILESC1COC2=C(O1)C=CC(=C2)C[C@@H](C(=O)O)N\text{C1COC2=C(O1)C=CC(=C2)C[C@@H](C(=O)O)N}
PubChem CID10036533

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of (S)-2-amino-3-(2,3-dihydrobenzo[b] dioxin-6-yl)propanoic acid typically involves multi-step organic reactions:

  • Benzodioxin Ring Construction: A benzene precursor undergoes cyclization with ethylene glycol derivatives under acidic conditions to form the 1,4-dioxane ring.

  • Side-Chain Introduction: A Friedel-Crafts alkylation or Suzuki-Miyaura coupling introduces the propanoic acid side chain at the 6-position of the benzodioxin.

  • Chiral Resolution: Enzymatic or chromatographic methods resolve racemic mixtures to isolate the (S)-enantiomer.

Reactivity Profile

The compound’s functional groups enable diverse reactions:

  • The amino group participates in acylations, forming amide derivatives for prodrug design.

  • The carboxylic acid can undergo esterification or salt formation to modulate solubility.

  • The benzodioxin ring is susceptible to electrophilic aromatic substitution at the 2- and 3-positions.

ActivityMechanismSource
MAO-B InhibitionCompetitive binding to MAO-B active site
Antioxidant CapacityScavenging of reactive oxygen species
Dopaminergic ModulationIncreased synaptic dopamine retention

Comparative Analysis with Structural Analogs

vs. 3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic Acid

The β-alanine analog (lacking chiral specificity) exhibits reduced MAO-B affinity compared to the (S)-configured compound, underscoring the importance of stereochemistry .

vs. Dichlorinated Derivatives

Compounds like (S)-2-Amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid display enhanced halogen-mediated receptor binding but lack the benzodioxin ring’s metabolic stability.

Future Research Directions

  • In Vivo Efficacy Studies: Validate neuroprotective effects in animal models of Parkinson’s disease.

  • Structure-Activity Relationships (SAR): Explore substitutions on the benzodioxin ring to optimize MAO-B selectivity.

  • Pharmacokinetic Profiling: Assess bioavailability and blood-brain barrier penetration.

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